molecular formula C28H44NO2.Cl<br>C28H44ClNO2 B1234915 Methylbenzethonium chloride CAS No. 101912-16-7

Methylbenzethonium chloride

Cat. No.: B1234915
CAS No.: 101912-16-7
M. Wt: 462.1 g/mol
InChI Key: QWZLBLDNRUUYQI-UHFFFAOYSA-M
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Description

Methylbenzethonium chloride is a quaternary ammonium compound widely used as a preservative and disinfectant in various personal care and healthcare products. It is known for its broad-spectrum antibacterial activity against bacteria, viruses, and fungi, making it suitable for applications in cosmetics and pharmaceutical formulations to prevent microbial growth .

Scientific Research Applications

Methylbenzethonium chloride has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbenzethonium chloride is synthesized through a series of chemical reactions involving the alkylation of benzyl chloride with dimethylamine, followed by the reaction with 2-(2-(3-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and require controlled temperatures to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity. The use of advanced techniques like thin-layer chromatography (TLC) ensures the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Methylbenzethonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, altering its chemical structure and properties.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium compounds, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of methylbenzethonium chloride involves disrupting the cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of the lipid bilayers, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

  • Benzethonium chloride
  • Benzalkonium chloride
  • Hexadecyltrimethylammonium bromide

Comparison: Methylbenzethonium chloride is unique due to its specific chemical structure, which includes a benzyl group and a long alkyl chain. This structure imparts distinct antimicrobial properties and makes it particularly effective as a preservative and disinfectant. Compared to benzethonium chloride and benzalkonium chloride, this compound has a broader spectrum of activity and is more effective against certain types of bacteria and fungi .

Properties

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZLBLDNRUUYQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101912-16-7, 1320-44-1, 25155-18-4
Record name Quat 20
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Record name Methylbenzethonium chloride
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Record name Methylbenzethonium chloride
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Record name BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Methylbenzethonium chloride?

A1: this compound is a quaternary ammonium salt that acts as a cationic surfactant and antiseptic. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to leakage of cellular contents and ultimately cell death. [, , ]

Q2: Does this compound specifically target certain types of microorganisms?

A2: While this compound exhibits broad-spectrum antimicrobial activity, it has shown efficacy against urea-splitting organisms, including those responsible for diaper rash (ammonia dermatitis). [] Studies also highlight its activity against various Leishmania species, both in vitro and in vivo. [, , , , , , ]

Q3: Are there any known downstream effects on host cells or tissues following this compound exposure?

A3: this compound can induce an inflammatory response in treated tissues. In a study on mice treated with a this compound and paromomycin ointment, a severe inflammatory response was observed at the treatment site after four days. [] Additionally, some clinical studies reported local reactions like burning, pruritus, and vesicle formation in patients treated with topical formulations containing this compound. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H44ClNO2, and its molecular weight is 446.13 g/mol. [, ]

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research does not offer detailed spectroscopic data, it does mention the use of enzyme analysis to differentiate between susceptible and resistant Leishmania major promastigotes. This suggests the application of techniques like enzyme electrophoresis for characterizing the compound's effects. []

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research focuses on this compound's antiseptic and antiparasitic properties. No information suggests it possesses catalytic properties or applications.

Q7: How do structural modifications of this compound influence its activity?

A8: While the provided research doesn't delve into specific structural modifications of this compound, it does highlight the importance of its combination with other agents like paromomycin and gentamicin for enhanced efficacy against cutaneous leishmaniasis. [, , , , , ] This suggests that exploring structural analogs in combination therapies could be a promising avenue for future research.

Q8: What is known about the stability of this compound under various conditions?

A8: Although the research doesn't explicitly address this compound's stability under different conditions, its use in topical formulations suggests a degree of stability at room temperature. Further research is needed to understand its stability profile in detail.

Q9: What is the absorption and distribution profile of this compound?

A10: The provided research primarily focuses on topical applications of this compound. There is limited information on its systemic absorption and distribution. One study on infants and children suggested that this compound applied topically as a dusting powder or ointment does not pose a significant risk of toxicity through transcutaneous absorption. []

Q10: What in vitro and in vivo models have been used to study this compound's efficacy?

A11: Research demonstrates the use of in vitro models like promastigote and amastigote cultures of various Leishmania species to assess this compound's antiparasitic activity. [, , , , ] Animal models, particularly BALB/c mice infected with Leishmania species, have been instrumental in evaluating the efficacy of topical this compound formulations against cutaneous leishmaniasis. [, , , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.